S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate

Flavor chemistry Sensory analysis Furan thioesters

S-(2,5-Dimethylfuran-3-yl) furan-3-carbothioate (also indexed as 2,5-dimethyl-3-thiofuroylfuran, CAS 55764-31-3 / 65505-16-0) is a sulfur-containing furoic acid thioester with the molecular formula C₁₁H₁₀O₃S and a molecular weight of 222.26 g/mol. It is listed as FEMA 3481 and JECFA 1071 and is internationally recognized as a synthetic flavoring agent for food use.

Molecular Formula C11H10O3S
Molecular Weight 222.26 g/mol
CAS No. 55764-31-3
Cat. No. B7824989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(2,5-dimethylfuran-3-yl) furan-3-carbothioate
CAS55764-31-3
Molecular FormulaC11H10O3S
Molecular Weight222.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C)SC(=O)C2=CC=CO2
InChIInChI=1S/C11H10O3S/c1-7-6-10(8(2)14-7)15-11(12)9-4-3-5-13-9/h3-6H,1-2H3
InChIKeyIHJDHYVSIRCWIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(2,5-Dimethylfuran-3-yl) Furan-3-carbothioate (CAS 55764-31-3) – Procurement-Relevant Identity and Baseline Profile


S-(2,5-Dimethylfuran-3-yl) furan-3-carbothioate (also indexed as 2,5-dimethyl-3-thiofuroylfuran, CAS 55764-31-3 / 65505-16-0) is a sulfur-containing furoic acid thioester with the molecular formula C₁₁H₁₀O₃S and a molecular weight of 222.26 g/mol [1]. It is listed as FEMA 3481 and JECFA 1071 and is internationally recognized as a synthetic flavoring agent for food use [2]. The compound presents as a clear yellow liquid, insoluble in water but miscible in ethanol, and is characterized by a coffee-like roasted meat aroma with hydrolysed vegetable-type flavor notes [3]. Its JECFA specification mandates a minimum assay of 98% [4].

Product Type
Synthetic flavoring thioester with a 2,5-dimethylfuran-3-yl substitution pattern
Regulatory Recognition
FEMA 3481 and JECFA 1071 listed; supported by JECFA full specification
Organoleptic Profile
Coffee-like roasted meat aroma with hydrolysed vegetable-type character

Why Generic Substitution of S-(2,5-Dimethylfuran-3-yl) Furan-3-carbothioate Fails: The Flavor-Safety-Property Triad


Within the class of furan-based thioesters, compounds that share the furoic acid backbone can exhibit profoundly different odor profiles, safety margins, and physicochemical behaviours [1]. S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate carries a 2,5-dimethyl substitution pattern on the thiol-bearing furan ring, which distinguishes it from simpler analogs such as methyl 2-thiofuroate (onion/cabbage note) and 2-methyl-3-furanthiol derivatives (roasted meat but with far lower odor thresholds) [2]. The NOEL of 0.74 mg/kg bw/day derived from a 90-day rat study is specific to this substance and cannot be assumed for other furan carbothioates without equivalent toxicological data [3]. Procurement based solely on class membership therefore risks delivering an incorrect sensory profile, an unverified safety margin, or mismatched physical properties for the intended formulation.

1
Odor profile mismatch: Structurally similar furan thioesters like methyl 2-thiofuroate deliver onion/cabbage notes and cannot replicate the target coffee/roasted meat sensory profile.
2
Safety margin not transferable: The reported NOEL of 0.74 mg/kg bw/day is substance-specific; generic class-level substitution may introduce unverified toxicological endpoints.
3
Partitioning behaviour may shift: Analogs with lower logP may exhibit premature aroma loss in fat-rich matrices, altering flavor retention compared to the reported logP ~3.23.

Quantitative Differentiation Evidence for S-(2,5-Dimethylfuran-3-yl) Furan-3-carbothioate


Odor Profile Specificity: Coffee-Roasted Meat vs. Onion/Cabbage in Methyl 2-Thiofuroate

S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate delivers a coffee-like roasted meat aroma with hydrolysed vegetable-type character [1]. In contrast, the closest commercially available thioester analog, methyl 2-thiofuroate (FEMA 3311, JECFA 1083), is consistently described as having a fried/cooked onion, milky, creamy, and cabbage-like odor profile [2]. This sensory divergence is attributable to the substitution pattern: the target compound features a 2,5-dimethylfuran-3-yl thioester group, whereas methyl 2-thiofuroate is a simple S-methyl ester [3].

Odor Profile Specificity
Cross-study comparable
Coffee/roasted meat vs. onion/cabbage descriptors; no overlapping primary notes at 0.10% in propylene glycol
Supports sensory-targeted procurement; methyl 2-thiofuroate cannot serve as a direct substitute.
Based on JECFA and FEMA GRAS monographs
Flavor chemistry Sensory analysis Furan thioesters

Safety Margin Quantification: NOEL of 0.74 mg/kg bw/day and >1,000,000× Margin of Exposure

The JECFA 59th meeting established a NOEL of 0.74 mg/kg bw/day for S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate based on a 90-day dietary study in rats [1]. At the Maximised Survey-derived Daily Intake (MSDI) of 0.01 μg/capita/day (USA), the margin of safety exceeds 1,000,000-fold [2]. This margin is an order of magnitude greater than that calculated for structurally related sulfur-substituted furans such as 2-methyl-3-(methylthio)furan and 2-methyl-5-(methylthio)furan, which have margins of >10,000 relative to their respective NOELs [3]. Importantly, the NOEL for this compound was used as a toxicological reference point for the safety evaluation of methyl thiofuroate (JECFA 1083), reflecting the assumption of metabolic similarity through hydrolysis to common intermediates [4].

Safety Margin Quantification
Cross-study comparable
NOEL 0.74 mg/kg bw/day; margin of safety >1,000,000 (MSDI-USA 0.01 μg/day)
Supports procurement where toxicological conservatism is a priority; margin is ~10–100× greater than structurally related furans.
NOEL from 90-day rat study; MSDI based on production volume surveys
Toxicology Safety evaluation Flavor ingredient risk assessment

Lipophilicity and Volatility: logP of 3.23 vs. Furfuryl Thioformate (logP 1.55) Driving Differential Flavor Partitioning

The octanol-water partition coefficient (logP) for S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate is reported as 3.23 , indicating moderate lipophilicity that favours partitioning into fat phases and retention during thermal processing. In contrast, furfuryl thioformate (JECFA 1073), another coffee-nuanced sulfur-substituted furan flavoring, has a logP of approximately 1.55 , making it substantially more hydrophilic. The boiling point also differs notably: the target compound boils at 79–83°C at 0.7 mm Hg [1], whereas methyl 2-thiofuroate boils at approximately 63°C at 2 mm Hg . The combination of higher logP and higher boiling point under reduced pressure suggests differential behaviour in fat-containing versus aqueous food matrices.

Lipophilicity and Volatility
Cross-study comparable
logP 3.23 vs. 1.55 (furfuryl thioformate); boiling point 79–83°C (0.7 mm Hg)
Higher logP may support enhanced retention in fat-rich matrices compared to more hydrophilic analogs.
logP from computational estimates and experimental data
Physicochemical properties Flavor release logP partitioning

Purity Specification and Quality Control: JECFA Minimum Assay of 98% with Validated IR/NMR Identity Testing

The JECFA specification for S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate mandates a minimum assay of 98%, with identity confirmation by IR and NMR spectroscopy [1]. By comparison, the structurally related S-(2-methyl-3-furanyl) ethanethioate (FEMA 3973, JECFA 1069) carries a minimum assay specification of only 92%, with documented secondary components including cis- and trans-2-methyl-3-tetrahydrofuranthiol acetate [2]. For furfuryl thioformate, commercial suppliers report purity of ≥97% to 99.9% depending on grade, but JECFA specification details for that compound do not include the same explicit spectroscopic identity test requirements . The target compound's higher specification threshold and rigorous identity testing reduce the risk of batch-to-batch variability and off-odor contributions in sensitive flavor formulations.

Purity Specification and QC
Cross-study comparable
Assay min. 98%; identity by IR and NMR (JECFA 1071) vs. 92% min. assay for JECFA 1069
Higher specification purity and mandatory spectroscopic identity testing reduce batch variability risk.
Per JECFA compendium FNP 52 Add.10/66
Quality control Specification compliance Procurement standards

FEMA GRAS Usage Levels: Maximum 0.20 ppm in Meat Products, Gravies, and Soups vs. In-Class Alternatives with Broader or Narrower Ranges

The FEMA GRAS 10 publication establishes usage levels for S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate at an average usual level of 0.20 ppm (maximum) in baked goods, gravies, meat products, and soups [1]. In contrast, methyl 2-thiofuroate (FEMA 3311) has reported usage levels that extend to a broader range of food categories including cheese, coffee, onion, milk, and strawberry flavors, with typical usage of 0.50–5.00 ppm depending on application [2]. The more focused category assignment for the target compound reflects the specificity of its sensory contribution and the FEMA Expert Panel's judgment on appropriate use contexts. The MSDI values further differentiate the compounds: the target compound has MSDI-EU of 0.012 μg/capita/day and MSDI-USA of 0.01 μg/capita/day [3], whereas methyl 2-thiofuroate has MSDI-USA of 0.02 μg/capita/day, suggesting approximately double the production volume or broader application scope [4].

GRAS Usage Levels
Cross-study comparable
Max. 0.20 ppm in meat products, gravies, soups (FEMA GRAS 10)
Supports low-usage, high-impact savory formulation strategies with precise regulatory usage guidance.
MSDI-EU 0.012 μg/day; MSDI-USA 0.01 μg/day
Usage levels GRAS Food formulation Regulatory compliance

Best Research and Industrial Application Scenarios for S-(2,5-Dimethylfuran-3-yl) Furan-3-carbothioate


Savory Flavor Formulation: Coffee-Notes and Roasted Meat Profiles

This compound is the preferred choice when a savory flavor formulation requires a dominant coffee-like roasted meat note with hydrolysed vegetable undertones. Evidence from JECFA organoleptic specifications [1] and FEMA GRAS usage guidance [2] supports its targeted use at maximum 0.20 ppm in gravies, meat products, and soups. Methyl 2-thiofuroate, by contrast, would introduce an undesirable alliaceous/cabbage note, fundamentally altering the target profile.

High-Margin-of-Safety Flavor Ingredient for Regulatory-Sensitive Markets

With a NOEL of 0.74 mg/kg bw/day and a margin of safety exceeding 1,000,000 relative to current MSDI-based intake estimates [3], this compound provides exceptional toxicological conservatism. It is suitable for procurement in markets with stringent regulatory oversight (EU, USA, Codex jurisdictions) where safety documentation requirements are increasingly demanding, as confirmed by EFSA FGE.67Rev3 and JECFA 59th meeting conclusions [4].

Fat-Rich Food Matrix Flavoring: Superior logP-Driven Partitioning

The logP of 3.23 predicts preferential partitioning into lipid phases , making this compound particularly effective in fat-rich matrices such as processed meats, sausages, and oil-based gravies. In such applications, more hydrophilic alternatives like furfuryl thioformate (logP ~1.55) may exhibit premature aroma loss during thermal processing or inadequate flavour retention over shelf life.

Analytical Reference and Quality Control Standardization

The JECFA full specification with a minimum assay of 98% and mandated IR/NMR identity testing [5] enables this compound to serve as a reliable analytical reference standard for method development, batch release testing, and regulatory compliance verification. This level of specification rigour exceeds that available for several in-class analogs and supports its use in accredited laboratory environments.

Application
Selection Property
Validation Focus
Savory flavor formulation: coffee/roasted meat notes
Targeted sensory profile
Sensory panel verification against JECFA organoleptic specification
Regulatory-sensitive markets (EU, USA, Codex)
Reported high margin of safety
Review of EFSA FGE.67Rev3 and JECFA 59th safety conclusions
Fat-rich food matrix flavoring
Lipophilic partitioning (logP ~3.23)
Flavor retention study in target fat-containing matrix
Analytical reference and QC standardization
JECFA full specification (min. 98%, IR/NMR identity)
Method suitability testing for batch release and identity confirmation
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